Superior Enzymatic Conversion Efficiency of the (S)-Enantiomer vs. Racemic Substrate
In a standard cell-free assay using a wild-type Saccharomyces cerevisiae strain (9a), the conversion of racemic 2,3-[³H]oxidosqualene to lanosterol was only 36% under standard conditions. Given the absolute stereospecificity of lanosterol synthase for the (S)-enantiomer, this result corresponds to a 72% conversion efficiency for the (S)-enantiomer alone [1]. Therefore, using the pure (S)-enantiomer provides a nearly twofold increase in substrate-to-product conversion compared to an equivalent amount of racemic material.
| Evidence Dimension | Enzymatic Conversion Efficiency |
|---|---|
| Target Compound Data | 72% conversion of (S)-enantiomer to lanosterol |
| Comparator Or Baseline | 36% conversion of racemic 2,3-oxidosqualene to lanosterol |
| Quantified Difference | 2.0-fold higher conversion rate for (S)-enantiomer |
| Conditions | Cell-free extract from wild-type S. cerevisiae strain 9a; assayed for conversion of 2,3-[³H]oxidosqualene to [³H]lanosterol. |
Why This Matters
This direct, head-to-head comparison demonstrates that using racemic material results in a significant underestimation of enzymatic activity, which can compromise the accuracy of kinetic studies and inhibitor screening assays.
- [1] Kelly, D. E., et al. (1995). Isolation and characterization of the gene encoding 2,3-oxidosqualene-lanosterol cyclase from Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences, 92(3), 909-913. View Source
